Triheptadecanoin-d5
Description
Heptadecanoic acid, 1,1',1''-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester (CAS 2438-40-6) is a deuterated triester derivative of heptadecanoic acid (C17:0) esterified to a glycerol backbone. Its structure consists of three heptadecanoic acid chains covalently bonded to the hydroxyl groups of glycerol, with five deuterium atoms replacing hydrogen atoms at specific positions (1,1,2,3,3) on the propanetriyl core . This deuterium labeling distinguishes it from non-deuterated analogs, making it valuable in stable isotope tracing, nuclear magnetic resonance (NMR) studies, and lipid metabolism research . The compound is synthetically derived, as natural sources of heptadecanoic acid (e.g., Polyporus umbellatus fungi or marine algae like Ulva prolifera) primarily yield free fatty acids or simpler esters .
Properties
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-di(heptadecanoyloxy)propyl] heptadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3/i49D2,50D2,51D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWDBGUSMGXPI-XHHSIMFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H104O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process.
Biochemical Analysis
Biochemical Properties
It is known that the compound is rapidly taken up by cells and metabolized. The incorporation of Triheptadecanoin-d5 into cellular lipids can increase the proportions of certain fatty acids and reduce the proportion of total monounsaturated fatty acids
Cellular Effects
It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs, which may influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs. This suggests that this compound may exert its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs, which may influence the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs, which may influence the compound’s effects at different dosages.
Metabolic Pathways
It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs, which may influence the compound’s interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs, which may influence the compound’s interactions with transporters or binding proteins and effects on its localization or accumulation.
Subcellular Localization
It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs, which may influence the compound’s targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Biological Activity
Heptadecanoic acid, also known as margaric acid, is a saturated fatty acid with a 17-carbon chain. The specific compound "Heptadecanoic acid, 1,1',1''-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester" represents a modified form of heptadecanoic acid where the esterification process involves a triol (glycerol) and deuterated propanetriol. This article explores the biological activity of this compound based on various research findings.
- Molecular Formula : CHO
- Molecular Weight : 348.53 g/mol
- CAS Number : Not explicitly listed but relates to heptadecanoic acid derivatives.
Biological Activity
The biological activity of heptadecanoic acid and its esters has been studied in various contexts:
- Antimicrobial Properties : Research indicates that fatty acids, including heptadecanoic acid esters, exhibit antimicrobial activity against various pathogens. For instance, studies have shown that long-chain fatty acids can disrupt microbial membranes and inhibit growth .
- Metabolic Effects : Heptadecanoic acid is involved in lipid metabolism and has been associated with beneficial effects on lipid profiles in animal studies. It may help reduce triglyceride levels and improve overall metabolic health .
- Potential Anti-inflammatory Effects : Some studies suggest that fatty acids can modulate inflammatory responses. Heptadecanoic acid may play a role in reducing inflammation through mechanisms involving the modulation of cytokine production .
Case Study 1: Antimicrobial Activity
A study conducted on various fatty acids demonstrated that heptadecanoic acid exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes .
Case Study 2: Lipid Metabolism
In an animal model investigating dietary impacts on lipid metabolism, supplementation with heptadecanoic acid resulted in a marked decrease in serum triglycerides and LDL cholesterol levels. This suggests its potential as a dietary supplement for cardiovascular health .
Research Findings Summary
Scientific Research Applications
Biochemical Research
Heptadecanoic acid esters are utilized in biochemical studies to understand lipid metabolism and fatty acid profiles in various organisms. The compound serves as a model for studying the behavior of long-chain fatty acids in biological systems. For instance:
- Lipid Metabolism Studies : Research has shown that heptadecanoic acid can influence lipid profiles and metabolic pathways in organisms such as Schizochytrium sp., a marine microalga known for its high lipid content. The identification of heptadecanoic acid among other fatty acids can provide insights into the lipid composition necessary for optimal growth conditions in these organisms .
Pharmaceutical Applications
The unique structure of heptadecanoic acid esters makes them suitable candidates for pharmaceutical applications:
- Drug Delivery Systems : Due to their lipophilic nature, heptadecanoic acid esters can be utilized in drug formulation and delivery systems. They can enhance the solubility and bioavailability of hydrophobic drugs. Research indicates that fatty acid esters can improve the pharmacokinetics of certain therapeutic agents by facilitating their absorption and distribution within the body .
Nutritional Science
Heptadecanoic acid has been studied for its potential health benefits:
- Dietary Fatty Acids : As a component of dietary fats, heptadecanoic acid may play a role in cardiovascular health and metabolic processes. Its presence in certain food sources could contribute to the overall fatty acid profile beneficial for human health. Studies have suggested that specific fatty acids can modulate cholesterol levels and inflammatory responses .
Industrial Applications
The industrial sector also sees applications for heptadecanoic acid esters:
- Cosmetic Formulations : Heptadecanoic acid is employed in cosmetic formulations due to its emollient properties. It can enhance skin hydration and improve the texture of creams and lotions. The compound's stability and compatibility with other ingredients make it a valuable addition to personal care products .
Analytical Chemistry
In analytical chemistry, heptadecanoic acid esters are used as standards for various analytical techniques:
- Gas Chromatography (GC) : Heptadecanoic acid can be used as a reference standard in GC analyses to identify and quantify fatty acids in complex mixtures. Its distinct retention time aids in the accurate profiling of lipid compositions in biological samples .
Case Studies and Research Findings
The following table summarizes notable findings from recent studies involving heptadecanoic acid esters:
Chemical Reactions Analysis
Hydrolysis Reactions
Triacylglycerols undergo hydrolysis under acidic or basic conditions. For this deuterated analog:
Base-Catalyzed Hydrolysis (Saponification)
Reaction with NaOH/MeOH yields:
Acid-Catalyzed Hydrolysis
HCl or H₂SO₄ promotes ester cleavage:
Transesterification
Used in biodiesel production and lipid analysis:
Stability and Storage
Mass Spectrometry (Table 1)
| Parameter | Non-deuterated Analog | Deuterated Form (d5) |
|---|---|---|
| Molecular ion (m/z) | 849.4 | 854.4 |
| Quantitation mode | Target analyte | Internal standard |
| Signal separation | Baseline resolved | +5 Da shift |
This isotopic labeling enables accurate quantification in lipidomics by eliminating matrix effects .
Comparative Reactivity
Deuterium labeling minimally affects reaction kinetics but provides distinct spectral signatures:
-
pKa : No significant deviation from non-deuterated glycerol derivatives
-
Enzymatic rates : Lipases show comparable activity toward deuterated vs. non-deuterated substrates
This compound’s primary utility lies in its role as a stable isotopic tracer, with reactivity mirroring non-deuterated triacylglycerols. Its synthetic accessibility and analytical robustness make it indispensable for precision lipid analysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The deuterated triheptadecanoin is part of a broader class of glycerol esters with varying chain lengths, substituents, and isotopic modifications. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
*Estimated based on non-deuterated triheptadecanoin (C51H98O6, MW 807.3 g/mol ) adjusted for five deuterium substitutions.
Key Comparative Insights
Structural Variations Chain Length and Saturation: The deuterated triheptadecanoin contains fully saturated C17:0 chains, whereas analogs like trihexadecanoin (C16:0) and dodecanoic acid monoester (C12:0) differ in chain length, affecting melting points and solubility . Longer chains (e.g., C17:0 vs. C12:0) increase hydrophobicity and thermal stability. Deuterium Substitution: The d5-labeling in the glycerol backbone enhances utility in metabolic tracing without altering chemical reactivity significantly, unlike chlorinated derivatives (e.g., 1,3-dipalmitoyl-2-chloropropanediol-d5), which exhibit higher toxicity and reactivity .
Chemical Reactivity and Stability Ester Hydrolysis: Triesters like the deuterated triheptadecanoin are more resistant to enzymatic hydrolysis compared to monoesters (e.g., dodecanoic acid monoester) due to steric hindrance from three bulky chains . Thermal Behavior: The deuterated compound’s thermal properties (e.g., heat capacity) likely mirror non-deuterated triheptadecanoin, which has a higher heat capacity than diesters (e.g., hexadecanoic acid 1,3-propanediyl ester) due to increased molecular complexity .
Applications Research: The deuterated triheptadecanoin is specialized for isotopic studies, whereas non-deuterated trihexadecanoin serves industrial roles. Chlorinated analogs are restricted to toxicology due to their hazardous profiles . Industrial Use: Monoesters (e.g., dodecanoic acid derivatives) dominate emulsifier production, while diesters (e.g., hexadecanoic acid 1,3-propanediyl ester) are preferred in biodegradable materials .
Research Findings and Data
- Natural Occurrence: Heptadecanoic acid is found in fungi (Polyporus umbellatus) and marine algae (Ulva prolifera), but its triester form is synthetic .
- Synthetic Challenges : Deuterated triesters require precise deuteration techniques to avoid isotopic scrambling, as seen in analogs like 1,3-dipalmitoyl-2-chloropropanediol-d5 .
Q & A
Q. What synthetic methodologies are recommended for preparing Heptadecanoic acid, 1,1',1''-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester?
The synthesis involves acid-catalyzed esterification of deuterated glycerol (1,2,3-propanetriol-d5) with heptadecanoic acid. Deuterated glycerol is prepared via isotopic exchange or hydrolysis in deuterium oxide. The reaction is monitored by Fourier-transform infrared spectroscopy (FT-IR) to track the disappearance of hydroxyl (-OH) stretches (3200–3600 cm⁻¹) and the emergence of ester carbonyl peaks (~1740 cm⁻¹). Purification via silica gel chromatography removes unreacted fatty acids, and the deuterium substitution pattern is confirmed using ²H NMR (δ 3.5–4.5 ppm for glycerol backbone protons) and high-resolution mass spectrometry (HRMS) for isotopic purity .
Q. Which analytical techniques are optimal for characterizing the structural integrity and deuterium substitution pattern of this compound?
- ¹H/²H NMR : Confirms deuterium positions in the glycerol backbone.
- GC-MS : Electron impact ionization (70 eV) identifies molecular ion clusters (m/z 875–885) specific to the deuterated triglyceride.
- Differential Scanning Calorimetry (DSC) : Detects crystallinity changes (melting point shifts of 2–3°C compared to non-deuterated analogs).
- Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies ²H enrichment (>98% required for metabolic studies) .
Q. How is this compound utilized as an internal standard in lipidomics and metabolomics?
It serves as a stable isotope-labeled standard for quantifying odd-chain fatty acids via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). For example, in targeted metabolomics, it corrects matrix effects in biological samples by spiking known concentrations (e.g., 10 µM in plasma) and using isotopic dilution calibration curves. Co-elution with analytes is minimized using orthogonal separation methods like hydrophilic interaction liquid chromatography (HILIC) .
Advanced Research Questions
Q. How does the deuterium substitution in the glycerol moiety influence lipid bilayer dynamics compared to protiated analogs?
The deuterated glycerol backbone increases lipid ordering by 10–15% in model membranes (e.g., DMPC bilayers), measured via solid-state ²H NMR quadrupolar splitting. This arises from stronger hydrogen bonding between deuterated glycerol C-OH groups and water. Researchers must adjust membrane permeability assays, as deuterated esters exhibit 20% lower flip-flop rates in vesicles. Neutron scattering (SANS) at 25°C is recommended to isolate isotopic effects .
Q. What experimental strategies mitigate quantification errors when using this compound in metabolomic studies?
- Chromatographic Separation : Use ultra-performance liquid chromatography (UPLC) with a C18 column (2.1 × 100 mm, 1.7 µm) and a water-acetonitrile gradient (0.1% formic acid) over 15 minutes.
- Multiple Reaction Monitoring (MRM) : Select transitions specific to the deuterated ester (e.g., m/z 876 → 287 for heptadecanoyl fragments).
- Dual Internal Standards : Normalize against ¹³C₃-heptadecanoic acid to correct ionization efficiency variations (±5%). Validate recovery rates (85–115%) in biological matrices via standard addition .
Q. How should researchers address discrepancies in oxidation kinetics between deuterated and protiated triglycerides?
The kinetic isotope effect (KIE = k_H/k_D ≈ 2–3) slows hydroperoxide formation in deuterated esters by 50–70% under accelerated conditions (40°C/75% RH). To resolve contradictions:
Q. What methodologies quantify isotopic interference in tracer studies using this compound?
Isotopic interference is minimized by:
- High-Resolution MS : Resolve ²H-labeled ions (e.g., m/z 876.5821 ± 0.001) from endogenous lipids.
- Isotopic Purity Validation : Confirm >98% deuterium enrichment via nuclear magnetic resonance (NMR) relaxation time (T₁) measurements.
- Metabolic Flux Analysis : Use compartmental modeling (e.g., OpenMETA) to correct for tracer dilution in complex pathways .
Methodological Notes
- Safety : Handle with nitrile gloves (0.11 mm thickness) due to skin irritation risks (H315). Use fume hoods (≥0.5 m/s face velocity) to avoid respiratory exposure (H335) .
- Data Interpretation : Reference protiated analogs in all assays to account for solvent isotope effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
